![molecular formula C19H34N2O2S4 B026634 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide CAS No. 691410-93-2](/img/structure/B26634.png)
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide
Übersicht
Beschreibung
This compound is related to the field of organic chemistry, specifically in the realm of synthetic chemistry and molecular analysis. It belongs to a class of compounds that include dithiolan-3-yl groups, which are notable for their distinct chemical behavior and applications in various chemical reactions.
Synthesis Analysis
- The synthesis process of similar compounds involves multiple steps including esterification, reduction, Swern oxidation, condensation, and hydrolysis. For instance, a precursor of an unnatural amino acid was synthesized from D-serine in a nine-step reaction, yielding a total yield of 35.3% (Yue, 2013).
Molecular Structure Analysis
- Studies have utilized spectroscopic methods supported by molecular modeling to investigate the molecular structure of similar compounds. For example, a supramolecular complex of β-cyclodextrin with a related compound was analyzed using UV–Vis absorption, FT-IR spectroscopy, and semi-empirical calculations (Bouzit et al., 2016).
Chemical Reactions and Properties
- Reactions involving similar compounds, such as those containing dithiolan-3-yl groups, have been studied. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines have been investigated, revealing the formation of cyanomethyl alkylamino disulfides (Lee & Kim, 1993).
Physical Properties Analysis
- The physical properties of similar compounds, such as solubility, have been examined in various solvent systems. For instance, the solubility of α-5-(dithiolan-3-yl)pentanoic acid in mixed solvents like cyclohexane and ethyl acetate was studied, showing an increase in solubility with temperature (Zhang et al., 2010).
Chemical Properties Analysis
- The chemical properties of compounds with dithiolan-3-yl groups are characterized by their reactivity in various chemical environments. Studies have explored the chemoselective thioacetalization using similar compounds, demonstrating their reactivity and potential applications in synthetic chemistry (Ouyang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Glucose Transport Enhancement and Diabetes Management
Research shows that certain derivatives of 5-(dithiolan-3-yl) compounds, like the AN-7 compound, have demonstrated significant potential in enhancing glucose transport in skeletal muscles. This enhancement is especially relevant in the context of Type 2 diabetes management. AN-7 has been found to be more potent than alpha-lipoic acid in reducing blood glucose levels in diabetic animals, indicating its potential as an effective auxiliary treatment for diabetes (Gruzman, Hidmi, Katzhendler, Haj-Yehie, & Sasson, 2004).
Hydrogen Peroxide Monitoring in Parkinson's Disease
5-(dithiolan-3-yl) derivatives have been utilized in the development of electrochemical microsensors for in vivo monitoring of hydrogen peroxide (H2O2) in the brain. This is particularly significant for Parkinson's disease research, where H2O2 levels are critically involved. These derivatives aid in the selective quantification of H2O2, thereby contributing to a better understanding of its role in the disease (Luo, Lin, Zuo, Zhang, Zhuo, Lu, Chen, & Gu, 2022).
Pharmaceutical and Medicinal Chemistry
The synthesis and characterization of 5-(dithiolan-3-yl) derivatives have been explored for various pharmaceutical applications. For instance, derivatives like 5-(1,2-dithiolan-3-yl)pentanoic acid have been studied for their potential in drug development, including their interaction with other molecules and solubility characteristics in different solvents. This research is crucial for the formulation of new drugs and understanding their behavior in various environments (Zhang, Dang, & Wei, 2010).
Inflammatory Skin Disease Treatment
5-(dithiolan-3-yl) derivatives have shown promise in treating inflammatory skin diseases. Compounds like BP-1003, a thiazolidinedione derivative of alpha-lipoic acid, have been identified as potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma), which is involved in inflammatory responses. This suggests their potential efficacy as oral and topical agents for conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman, Chittiboyina, Meingassner, Ho, Varani, Ellis, Avery, Pershadsingh, Kurtz, & Benson, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXZRFEKWOQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439845 | |
| Record name | AN-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide | |
CAS RN |
691410-93-2 | |
| Record name | AN-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





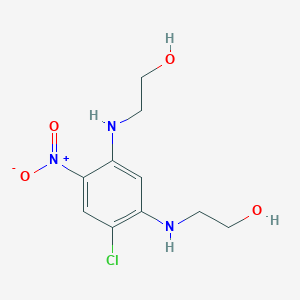
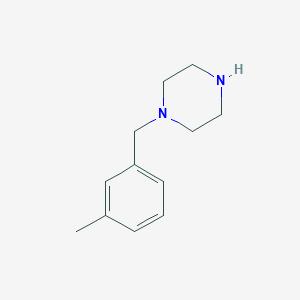
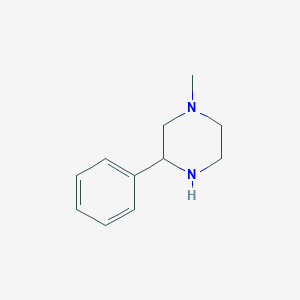
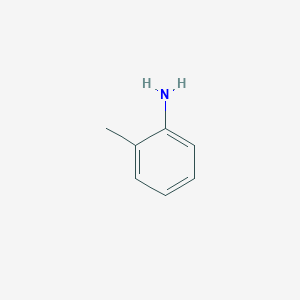

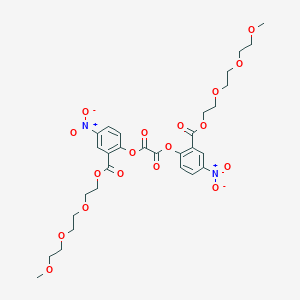
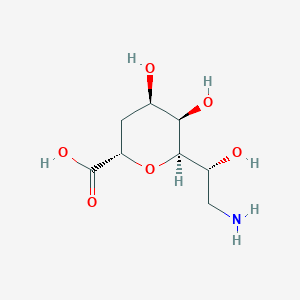
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
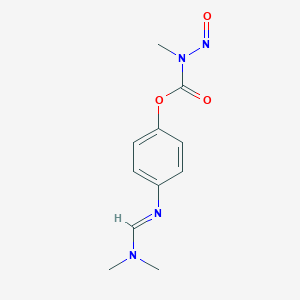
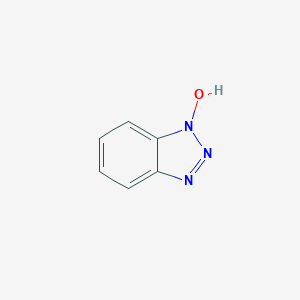
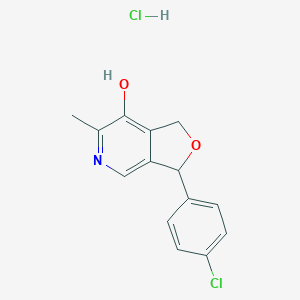
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)